molecular formula C21H22N2S B2615756 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole CAS No. 1207011-95-7

2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole

Cat. No.: B2615756
CAS No.: 1207011-95-7
M. Wt: 334.48
InChI Key: GZOYNWZWAMWMHD-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:

  • Cyclopentylthio group at position 2: A sulfur-containing substituent with a bulky cyclopentane ring, which may influence steric hindrance and electronic properties.
  • p-Tolyl group at position 1: A methyl-substituted aryl group, enhancing hydrophobicity and metabolic stability compared to unsubstituted phenyl groups.

The compound’s structural complexity suggests characterization via NMR (1H, 13C), HRMS, and elemental analysis, consistent with methods for related derivatives .

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(4-methylphenyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2S/c1-16-11-13-18(14-12-16)23-20(17-7-3-2-4-8-17)15-22-21(23)24-19-9-5-6-10-19/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOYNWZWAMWMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate imidazole ring, followed by the introduction of cyclopentylthio, phenyl, and p-tolyl groups through nucleophilic substitution or other suitable reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and catalysts would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Bromine in dichloromethane for electrophilic substitution or sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole and analogous imidazoles:

Table 1: Comparative Analysis of Imidazole Derivatives

Compound Name Substituents (Positions) Key Functional Groups Yield (%) Notable Properties/Applications References
2-(Cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole (Target) Cyclopentylthio (2), Ph (5), p-tolyl (1) Thioether, aryl N/A Potential corrosion inhibitor, drug candidate
1-Benzyl-5-phenyl-1H-imidazole-2-thiol Benzyl (1), Ph (5), thiol (2) Thiol, benzyl N/A Antimicrobial activity (inferred)
5-(4-Methylphenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol p-Tolyl (5), 2-isopropylphenyl (1), thiol (2) Thiol, branched alkyl N/A High steric hindrance
2-(3-Bromophenyl)-1-ethyl-4-phenyl-5-(p-tolyl)-1H-imidazole 3-Br-Ph (2), ethyl (1), Ph (4), p-tolyl (5) Bromo, alkyl 77% Catalytic intermediate
1-Ethyl-4-phenyl-2-(thiophen-3-yl)-5-(p-tolyl)-1H-imidazole Thiophene (2), ethyl (1), p-tolyl (5) Heteroaryl (thiophene) 79% Electronic applications (e.g., OLEDs)
IM-CH3 (1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole) p-Tolyl (2), Ph (1,4,5) Aromatic N/A Corrosion inhibition in H2SO4

Key Comparisons

Substituent Effects on Reactivity and Steric Hindrance

  • The cyclopentylthio group in the target compound introduces greater steric bulk compared to smaller thiol or alkyl groups (e.g., in ). This may reduce reaction rates in catalytic processes but enhance binding specificity in biological systems .
  • Electron-withdrawing groups (e.g., bromo in ) increase electrophilicity, whereas electron-donating groups (e.g., methyl in p-tolyl) stabilize aromatic systems, as seen in IM-CH3’s corrosion inhibition efficacy .

Synthetic Yields and Methodologies

  • Derivatives with simpler substituents (e.g., ethyl, phenyl) exhibit higher yields (76–83%) compared to those with heteroaryl or bulky groups (e.g., thiophene: 79%), suggesting steric and electronic challenges in synthesis .
  • The target compound’s cyclopentylthio group likely requires optimized catalysts (e.g., Pd/Ni) or elevated temperatures, as seen in analogous syntheses .

Functional Applications Corrosion Inhibition: IM-CH3 () demonstrates strong adsorption on mild steel in H2SO4 due to its planar aromatic structure and electron-rich p-tolyl group. The target compound’s thioether group may further enhance adsorption via sulfur-metal interactions .

Physical Properties

  • Solubility : The p-tolyl and cyclopentylthio groups increase hydrophobicity, likely reducing aqueous solubility compared to polar derivatives (e.g., hydroxyl-containing compounds in ) .
  • Thermal Stability : Brominated or heteroaryl derivatives () exhibit higher melting points (>150°C) due to stronger intermolecular forces, whereas the target compound’s flexible cyclopentyl group may lower its melting point .

Biological Activity

2-(Cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole is an organic compound belonging to the imidazole derivative class, characterized by a unique structure that includes a cyclopentylthio group, a phenyl group, and a p-tolyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

The compound's IUPAC name is 2-cyclopentylsulfanyl-5-(4-methylphenyl)-1-phenylimidazole , with the following chemical structure:

InChI InChI 1S C21H22N2S c1 16 11 13 18 14 12 16 23 20 17 7 3 2 4 8 17 15 22 21 23 24 19 9 5 6 10 19 h2 4 7 8 11 15 19H 5 6 9 10H2 1H3\text{InChI InChI 1S C21H22N2S c1 16 11 13 18 14 12 16 23 20 17 7 3 2 4 8 17 15 22 21 23 24 19 9 5 6 10 19 h2 4 7 8 11 15 19H 5 6 9 10H2 1H3}

Synthesis

The synthesis of 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions, utilizing solvents like dichloromethane or ethanol and catalysts such as Lewis acids or bases to facilitate reactions. The optimization of these conditions is crucial for achieving high yields and purity in both laboratory and industrial settings.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of imidazole derivatives, including 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole. These compounds have demonstrated significant activity against various bacterial strains. For instance, in vitro tests indicated that this compound exhibits effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole has also been investigated. Preliminary findings indicate that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that it may inhibit specific signaling pathways involved in cell proliferation and survival .

The mechanism of action for 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole involves its interaction with biological targets. It is believed to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and disruption of cellular processes such as DNA replication .

Comparison with Similar Compounds

To understand the uniqueness of 2-(cyclopentylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole, it is essential to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
2-(Cyclopentylthio)-1H-imidazoleLacks phenyl and p-tolyl groupsLower antimicrobial activity
5-(p-Tolyl)-1H-imidazoleLacks cyclopentylthio groupModerate anticancer activity
2-(Cyclopentylthio)-5-(m-tolyl)-1H-imidazoleDifferent substitution patternVaries in activity

The presence of both cyclopentylthio and p-tolyl groups in this compound enhances its hydrophobicity and steric properties, potentially improving its biological activity compared to similar compounds .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of pathogens. The results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used for comparison, indicating a promising lead for further development.

Case Study 2: Cancer Cell Line Studies
In another investigation focusing on anticancer properties, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in MCF7 cells. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

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